molecular formula C16H14ClN3O2 B15243109 Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B15243109
M. Wt: 315.75 g/mol
InChI Key: ZEZJVGLEGSEPNZ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl substituent at position 5 and a methyl group at position 7. The ethyl carboxylate moiety at position 3 enhances its solubility and reactivity, making it a versatile intermediate in medicinal and agrochemical synthesis.

Properties

Molecular Formula

C16H14ClN3O2

Molecular Weight

315.75 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-9-18-20-10(2)8-14(19-15(13)20)11-4-6-12(17)7-5-11/h4-9H,3H2,1-2H3

InChI Key

ZEZJVGLEGSEPNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 5, 6, 7, and 2 of the pyrazolo[1,5-a]pyrimidine core. These variations significantly impact melting points, yields, and chemical behavior:

Compound Name Substituents (Positions) Yield (%) Melting Point (°C) Key Data/Findings
Ethyl 6-amino-7-(4-chlorophenyl)-2,5-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5-Ph, 7-(4-Cl-Ph), 2-Ph, 6-NH₂ 87 180–182 High yield; IR confirms NH₂ and C=O stretches.
Ethyl 6-amino-5,7-bis(4-chlorophenyl)-2-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-(4-Cl-Ph), 2-Ph, 6-NH₂ 92 245–246 Highest MP among analogs; Cl substituents increase rigidity and crystallinity.
Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate 5,7-Me N/A N/A Reduction with NaBH₄ yields diastereomers (syn/anti); used in kinase inhibitor studies.
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(4-MeO-Ph), 7-(CF₂H) N/A N/A Fluorinated analogs likely exhibit enhanced metabolic stability.
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 5-(3-MeO-Ph), 7-(CF₃) N/A N/A Trifluoromethyl group increases lipophilicity (XLogP3: 3.1).

Key Observations :

  • Chlorophenyl vs. Methyl Groups : Chlorophenyl substituents (e.g., at positions 5 or 7) correlate with higher melting points (180–246°C) compared to methyl or methoxy analogs, likely due to enhanced π-π stacking and molecular rigidity .
  • Amino vs. Non-Amino Derivatives: Amino-substituted analogs (e.g., at position 6) show distinct IR peaks for NH₂ (3376–3449 cm⁻¹) and C=O (1723–1732 cm⁻¹) .
  • Fluorinated Analogs : Compounds with CF₃ or CF₂H groups (e.g., ) are synthetically challenging but offer improved pharmacokinetic profiles.

Biological Activity

Ethyl 5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate, also known by its CAS number 871571-83-4, is a compound that has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications based on recent research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.75 g/mol
  • Density : 1.33 ± 0.1 g/cm³ (predicted)
  • Melting Point : 117–119 °C

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. These compounds have shown significant activity against various bacterial strains. For instance, a study evaluated the minimum inhibitory concentration (MIC) of synthesized derivatives and found that certain compounds exhibited potent antimicrobial effects .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study focused on a series of pyrazolo[1,5-a]pyrimidine derivatives demonstrated that some compounds exhibited dual inhibition of CDK2 and TRKA kinases, which are critical in cancer proliferation pathways. The most potent compounds showed IC50 values of 0.09 µM and 0.23 µM against CDK2 and TRKA respectively .

Molecular docking studies suggest that this compound interacts effectively with target proteins involved in cancer cell growth and survival. The binding modes were found to be similar to those of known inhibitors, indicating a potential for developing new anticancer therapies based on this scaffold .

Study on Antimicrobial Activity

In a recent study, researchers synthesized several pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. The results indicated that compounds derived from this compound showed significant inhibition against Gram-positive and Gram-negative bacteria .

Anticancer Research

Another investigation assessed the antiproliferative effects of various pyrazolo[1,5-a]pyrimidine derivatives on human cancer cell lines. The study revealed that certain derivatives exhibited broad-spectrum anticancer activity with notable growth inhibition across multiple cancer types .

Summary of Findings

The biological activity of this compound is characterized by:

Activity TypeFindings
Antimicrobial Significant activity against various bacterial strains with low MIC values .
Anticancer Potent dual inhibition of CDK2 and TRKA kinases; effective against diverse cancer cell lines .
Mechanism Effective binding to target proteins involved in cancer proliferation .

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